6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that combines several functional groups, including a chloro group, a methylsulfanyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiophene carboxylic acids under acidic conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, bases like sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic properties due to its unique structural features
Mechanism of Action
The mechanism of action of 6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and lead to therapeutic effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazole-containing scaffolds: Widely used in pharmaceuticals for their antimicrobial and anticancer activities.
Uniqueness
6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine is unique due to its combination of a chloro group, a methylsulfanyl group, and a thiophene ring within the triazolopyridazine framework. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
596825-59-1 |
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Molecular Formula |
C10H7ClN4S2 |
Molecular Weight |
282.8 g/mol |
IUPAC Name |
6-chloro-3-(5-methylsulfanylthiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C10H7ClN4S2/c1-16-9-5-2-6(17-9)10-13-12-8-4-3-7(11)14-15(8)10/h2-5H,1H3 |
InChI Key |
KJCFLEJWGFUPJR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(S1)C2=NN=C3N2N=C(C=C3)Cl |
Origin of Product |
United States |
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